molecular formula C9H5BrClN B1373817 5-Bromo-3-chloroisoquinoline CAS No. 1029720-67-9

5-Bromo-3-chloroisoquinoline

Cat. No. B1373817
CAS RN: 1029720-67-9
M. Wt: 242.5 g/mol
InChI Key: WSNRPWWRYCNOJB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroisoquinoline is a compound with the molecular formula C9H5BrClN . It is used for scientific research and development .


Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, the product was obtained with a yield of 18% when reacted with manganese in N,N-dimethyl-formamide at 60 - 65℃ . In another experiment, the product was obtained with a yield of 81% when reacted in hydrobromic acid and water heated to 50℃ for 30 minutes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H . The molecular weight is 242.5 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 242.5 . The exact values for boiling point, melting point, and density are not available .

Scientific Research Applications

Chemical Reactions and Mechanisms

5-Bromo-3-chloroisoquinoline has been involved in various chemical reactions and mechanisms. For instance, it has been a part of substitution reactions and complex formation, as evidenced by studies on haloisoquinolines. In the presence of amide and thiomethoxide ions in ammonia, these compounds show a preference for reacting with thiolate ion, suggesting a possible mechanism involving an SRN1 substitution (Zoltewicz & Oestreich, 1991)(Zoltewicz & Oestreich, 1991). Additionally, the reaction of 5-bromoisoquinolin-1-one with 5-chloromethyl-1-methyl-2-nitroimidazole and its subsequent reduction illustrates its potential as a bioreductively activated prodrug system, aiming for targeted drug delivery to hypoxic tissues (Parveen et al., 1999)(Parveen et al., 1999).

Synthetic Applications

This compound serves as a precursor or an intermediate in the synthesis of various compounds. It's involved in the synthesis of complex molecules like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, which is crucial in the development of PI3K/mTOR inhibitors (Lei et al., 2015)(Lei et al., 2015). Its role in facilitating Friedländer condensation to produce bidentate and tridentate 6-bromoquinoline derivatives highlights its importance in the synthesis of ligands with potential applications in coordination chemistry (Hu et al., 2003)(Hu et al., 2003).

Photochromic Properties and Spectroscopy

Studies have explored the photochromic properties of derivatives of this compound. For instance, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline has been utilized to synthesize new photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], with their thermal and photo-induced isomerization being subject to extensive investigation (Voloshin et al., 2008)(Voloshin et al., 2008).

Medicinal Chemistry

In medicinal chemistry, this compound is found in the context of drug development and as part of prodrug systems. The synthesis of novel 2-aryl-5-nitroquinolines, potentially as prodrug systems for bioreductive activation, involves the use of derivatives of isoquinoline, showcasing its utility in the development of new therapeutic agents (Couch et al., 2008)(Couch et al., 2008).

Safety and Hazards

5-Bromo-3-chloroisoquinoline is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRPWWRYCNOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029720-67-9
Record name 5-Bromo-3-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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